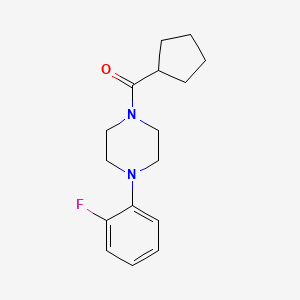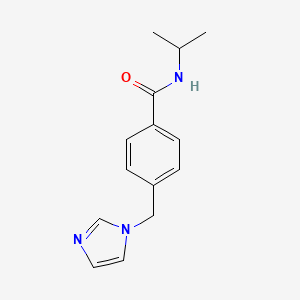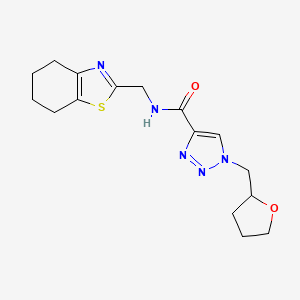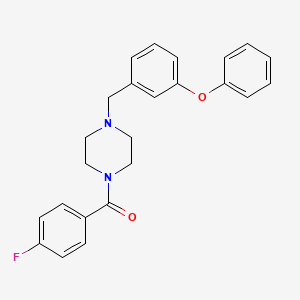
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential as a tool for studying the central nervous system. CPP is a derivative of piperazine and has been shown to possess high affinity for the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor involved in synaptic plasticity and learning and memory processes.
作用機序
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine acts as a competitive antagonist at the NMDA receptor, binding to the receptor's glycine site and preventing the binding of the co-agonist glycine. This results in the inhibition of NMDA receptor activity and the blockade of synaptic plasticity processes such as LTP and LTD.
Biochemical and Physiological Effects:
The blockade of NMDA receptor activity by this compound has been shown to have a range of biochemical and physiological effects. In addition to its role in synaptic plasticity, the NMDA receptor is involved in a variety of other processes, including pain perception, neuronal development, and neurodegeneration. Studies have shown that this compound can modulate these processes, making it a potential therapeutic agent for a range of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine as a research tool is its high affinity and selectivity for the NMDA receptor. This allows for precise modulation of NMDA receptor activity and investigation of the role of this receptor in various physiological and pathological processes. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
将来の方向性
There are several future directions for research involving 1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have therapeutic potential. Additionally, research is ongoing into the development of more selective NMDA receptor antagonists that may have fewer side effects than this compound. Finally, the use of this compound in combination with other drugs or therapies may hold promise for the treatment of a range of neurological disorders.
合成法
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine can be synthesized through a multi-step process starting with the reaction between cyclopentanone and ethyl chloroformate to form ethyl cyclopentanecarboxylate. This intermediate is then reacted with piperazine to form the corresponding ester, which is subsequently hydrolyzed to yield this compound. The synthesis of this compound has been optimized to minimize impurities and increase yield, making it a viable option for research purposes.
科学的研究の応用
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine has been extensively studied in the context of neuroscience research, particularly in the field of synaptic plasticity. This compound has been shown to block the NMDA receptor, which is involved in long-term potentiation (LTP) and long-term depression (LTD), two processes that underlie learning and memory. By selectively blocking the NMDA receptor, this compound has been used to investigate the role of this receptor in synaptic plasticity and the mechanisms underlying learning and memory.
特性
IUPAC Name |
cyclopentyl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c17-14-7-3-4-8-15(14)18-9-11-19(12-10-18)16(20)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIELLYYJULZFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6102402.png)
![2-(cyclobutylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102409.png)
![5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B6102413.png)
![2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6102435.png)

![4,6-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6102460.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide](/img/structure/B6102466.png)
![4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6102473.png)

![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102500.png)

![1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6102518.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(3-pyridinylmethyl)piperazine](/img/structure/B6102523.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B6102530.png)